Anti-inflammatory agent 51
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Overview
Description
Anti-inflammatory agent 51 is an amide/sulfonamide derivative known for its anti-inflammatory and potential anti-tumor activities. It inhibits the activation of nuclear factor kappa B (NF-κB), making it a valuable compound for studying acute lung injury and ulcerative colitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 51 involves the formation of amide and sulfonamide bonds. The specific synthetic routes and reaction conditions are not widely detailed in public literature, but typical methods may include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production methods for this compound are not explicitly documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring high yield and purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 51 can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the amide or sulfonamide groups.
Reduction: Reduction of any nitro groups if present.
Substitution: Nucleophilic substitution reactions involving the amide or sulfonamide groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products: The major products formed from these reactions would depend on the specific functional groups present in the molecule and the reaction conditions used .
Scientific Research Applications
Anti-inflammatory agent 51 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of amide/sulfonamide derivatives.
Biology: Investigated for its effects on cellular signaling pathways, particularly NF-κB.
Medicine: Potential therapeutic applications in treating inflammatory diseases like acute lung injury and ulcerative colitis.
Industry: Could be used in the development of new anti-inflammatory drugs and treatments
Mechanism of Action
Anti-inflammatory agent 51 exerts its effects by inhibiting the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By preventing the phosphorylation and subsequent nuclear translocation of NF-κB, the compound reduces the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
Comparison with Similar Compounds
Aspirin: A well-known nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.
Ibuprofen: Another NSAID that also targets COX enzymes.
Sulfasalazine: A sulfonamide derivative used to treat inflammatory bowel disease.
Uniqueness: Anti-inflammatory agent 51 is unique in its dual amide/sulfonamide structure and its specific inhibition of NF-κB activation, which distinguishes it from other anti-inflammatory agents that primarily target COX enzymes .
Properties
Molecular Formula |
C22H22N6O6S |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
3-nitro-4-[4-(4-nitrophenyl)piperazin-1-yl]-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C22H22N6O6S/c29-27(30)19-6-4-18(5-7-19)25-11-13-26(14-12-25)21-9-8-20(15-22(21)28(31)32)35(33,34)24-16-17-3-1-2-10-23-17/h1-10,15,24H,11-14,16H2 |
InChI Key |
OPKZZQWLEPMJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3)S(=O)(=O)NCC4=CC=CC=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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